Cas no 2680754-64-5 (benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate)

Benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate is a specialized carbamate derivative featuring a chlorophenyl substituent and a hydroxyl group, which contribute to its reactivity and potential utility in synthetic chemistry. The presence of the benzyl carbamate moiety enhances its stability while allowing selective deprotection under controlled conditions. The 2-chlorophenyl group may influence steric and electronic properties, making it valuable for targeted modifications in pharmaceutical or agrochemical intermediates. Its hydroxyl functionality offers a handle for further derivatization, enabling applications in asymmetric synthesis or as a chiral building block. This compound is suited for research requiring precise structural control in complex molecular frameworks.
benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate structure
2680754-64-5 structure
商品名:benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate
CAS番号:2680754-64-5
MF:C17H18ClNO3
メガワット:319.782723903656
CID:5634527
PubChem ID:165930600

benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • 2680754-64-5
    • EN300-28293809
    • benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
    • benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate
    • インチ: 1S/C17H18ClNO3/c1-17(12-20,14-9-5-6-10-15(14)18)19-16(21)22-11-13-7-3-2-4-8-13/h2-10,20H,11-12H2,1H3,(H,19,21)
    • InChIKey: CNUFSVMHRIXBNC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1C(C)(CO)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 319.0975211g/mol
  • どういたいしつりょう: 319.0975211g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28293809-1.0g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5 95.0%
1.0g
$557.0 2025-03-19
Enamine
EN300-28293809-5.0g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5 95.0%
5.0g
$1614.0 2025-03-19
Enamine
EN300-28293809-10.0g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5 95.0%
10.0g
$2393.0 2025-03-19
Enamine
EN300-28293809-5g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5
5g
$1614.0 2023-09-08
Enamine
EN300-28293809-0.5g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5 95.0%
0.5g
$535.0 2025-03-19
Enamine
EN300-28293809-0.05g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5 95.0%
0.05g
$468.0 2025-03-19
Enamine
EN300-28293809-0.25g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5 95.0%
0.25g
$513.0 2025-03-19
Enamine
EN300-28293809-1g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5
1g
$557.0 2023-09-08
Enamine
EN300-28293809-0.1g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5 95.0%
0.1g
$490.0 2025-03-19
Enamine
EN300-28293809-2.5g
benzyl N-[2-(2-chlorophenyl)-1-hydroxypropan-2-yl]carbamate
2680754-64-5 95.0%
2.5g
$1089.0 2025-03-19

benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate 関連文献

benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamateに関する追加情報

Benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate: A Comprehensive Overview

Benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate, also known by its CAS number 2680754-64-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development and agrochemicals. In this article, we will delve into the properties, synthesis, applications, and recent research findings related to this compound.

The molecular structure of benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate consists of a benzene ring attached to a carbamate group, which is further connected to a substituted propanol moiety. The presence of the chloro group on the aromatic ring introduces interesting electronic effects, making this compound a valuable substrate for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel insecticides and fungicides.

One of the key areas of research involving this compound is its application in pest control. Scientists have explored its ability to inhibit key enzymes in insects, such as acetylcholinesterase, which plays a critical role in their nervous system. By targeting these enzymes, the compound demonstrates potential as an effective yet environmentally friendly pesticide alternative. Recent field trials have shown promising results, with reduced toxicity to non-target species compared to conventional pesticides.

In addition to its pesticidal properties, benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate has also been investigated for its pharmacological activity. Researchers have reported its potential as an anti-inflammatory agent, with studies indicating that it can modulate inflammatory pathways in vitro. This opens up new avenues for its use in treating inflammatory diseases such as arthritis and dermatitis.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the corresponding alcohol and carboxylic acid derivatives. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which is crucial for drug development where stereochemistry plays a significant role. These methods not only improve yield but also reduce waste, aligning with green chemistry principles.

From an environmental standpoint, understanding the fate and behavior of benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate in natural systems is essential. Studies have shown that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in soil and water. This characteristic makes it a more sustainable option compared to traditional chemicals that can accumulate in ecosystems.

In conclusion, benzyl N-2-(2-chlorophenyl)-1-hydroxypropan-2-ylcarbamate (CAS No: 2680754-645) is a versatile compound with diverse applications across multiple industries. Its unique chemical properties, coupled with recent research advancements, position it as a valuable tool in both agricultural and pharmaceutical sectors. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in addressing global challenges related to health and food security.

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